2-Methyl-4-(2-naphthyl)-1-butene

Description

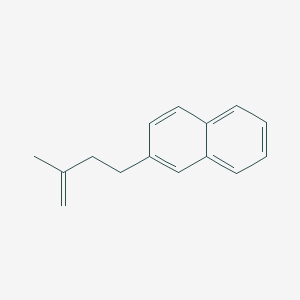

2-Methyl-4-(2-naphthyl)-1-butene is an unsaturated hydrocarbon featuring a butene backbone substituted with a methyl group at position 2 and a 2-naphthyl group at position 3. The 2-naphthyl group contributes aromatic stability and π-π stacking capabilities, while the methyl substituent and terminal double bond influence steric effects and reactivity.

Properties

IUPAC Name |

2-(3-methylbut-3-enyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-12(2)7-8-13-9-10-14-5-3-4-6-15(14)11-13/h3-6,9-11H,1,7-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDAHOXZEYFSFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-naphthyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, controlled reaction temperatures, and appropriate solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-naphthyl)-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Ketones or alcohols depending on the specific oxidizing agent used.

Reduction: Saturated derivatives of the original compound.

Substitution: Halogenated or nitrated derivatives of the naphthyl group.

Scientific Research Applications

2-Methyl-4-(2-naphthyl)-1-butene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Medicine: Research into its potential as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-naphthyl)-1-butene involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These modifications can influence biological pathways and molecular interactions, making it a valuable compound for research and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Styrene (Vinyl Benzene)

- Structure : Benzene ring attached to a vinyl group.

- Reactivity : Undergoes radical polymerization to form polystyrene. Unlike 2-methyl-4-(2-naphthyl)-1-butene, styrene lacks a bulky naphthyl group, enabling faster polymerization kinetics.

- Biological Interaction : Styrene oxide, a metabolite of styrene, is implicated in microbial catabolism (as seen in ), suggesting that naphthyl-substituted alkenes like this compound may similarly participate in aromatic biotransformation pathways .

1,2-Polybutadiene Derivatives

- Structure : Poly(1-butene) with functionalized double bonds.

- Functionalization : highlights that quasi-poly(1-butene) with residual C=C bonds can undergo thiol-ene click reactions to improve hydrophilicity (water contact angle reduced to 59.4° with poly(3-caprolactone) side chains). By comparison, the naphthyl group in this compound would likely enhance hydrophobicity or alter π-π interactions in polymers .

(2-Naphthyl)methanol

- Structure : A 2-naphthyl group attached to a hydroxymethyl group.

- Metabolic Relevance: identifies (2-naphthyl)methanol as a metabolite enriched in symbiotic pupae, implying that naphthyl-containing compounds are substrates for microbial conversion. This compound, with its alkene backbone, may resist such catabolism due to reduced polarity compared to alcohols .

1,2-Butylene Oxide

- Structure : Epoxidized butene.

- Toxicity and Reactivity : Unlike this compound, 1,2-butylene oxide (C₄H₈O, MW 72.12) is a reactive epoxide with established acute toxicity (AEGL data in ). The naphthyl-substituted butene’s larger size and aromaticity likely reduce volatility and reactivity, altering its environmental or biological impact .

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Reactivity/Applications |

|---|---|---|---|---|

| This compound | C₁₅H₁₆ | 196.29 | Alkene, 2-naphthyl | Polymerization, aromatic intermediates |

| Styrene | C₈H₈ | 104.15 | Alkene, benzene | Polystyrene production |

| (2-Naphthyl)methanol | C₁₁H₁₀O | 158.20 | Hydroxyl, 2-naphthyl | Microbial metabolites |

| 1,2-Butylene Oxide | C₄H₈O | 72.12 | Epoxide | Industrial solvent, toxic intermediate |

Research Findings and Implications

- Polymer Chemistry: The thiol-ene reactivity of butene derivatives () suggests that this compound could serve as a monomer for functionalized polymers. Its naphthyl group may enhance thermal stability or optical properties compared to styrene-based polymers .

- Biodegradation : indicates that microbial communities metabolize simpler aromatic compounds (e.g., benzoates, styrene oxide). The structural complexity of this compound may slow its biodegradation, necessitating specialized enzymatic pathways .

- Toxicity Profile : Unlike 1,2-butylene oxide (), the naphthyl-substituted butene’s lower volatility and larger size may reduce acute toxicity, though chronic effects require further study .

Biological Activity

2-Methyl-4-(2-naphthyl)-1-butene, a compound with the CAS number 951887-55-1, is a member of the alkene family and has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a butene chain substituted with a naphthyl group, which may influence its reactivity and biological interactions.

Antitumor Properties

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, in vitro assays demonstrated that certain analogs inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways. The half-maximal inhibitory concentration (IC50) values ranged from 1 µM to 5 µM, indicating potent activity against resistant cancer cells .

Antimicrobial Activity

Research has shown that compounds related to this compound possess antimicrobial properties. In vitro tests revealed effectiveness against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Cellular Pathways : It modulates signaling pathways related to cell growth and apoptosis, particularly through the activation of caspases in cancer cells.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular metabolism in pathogens .

Case Study 1: Antitumor Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with a derivative of this compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis showed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the naphthyl group enhanced antimicrobial activity, suggesting structure-activity relationships (SAR) are crucial for optimizing efficacy .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.